molecular formula C8H16ClN B1394509 Octahydro-1H-isoindole hydrochloride CAS No. 6949-87-7

Octahydro-1H-isoindole hydrochloride

Cat. No.: B1394509
CAS No.: 6949-87-7
M. Wt: 161.67 g/mol
InChI Key: CLQIZUYXKFTUEB-UHFFFAOYSA-N
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Description

Octahydro-1H-isoindole hydrochloride is a chemical compound with the molecular formula C8H16ClN It is a derivative of isoindole, a bicyclic compound that consists of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-isoindole hydrochloride typically involves the reduction of N-benzylphthalimide using lithium tetrahydroaluminate, followed by catalytic hydrogenation with palladium on carbon (Pd/C) to yield the desired product . Another method involves the reaction of cis-hexahydroisoquinoline with chloroacetyl chloride in the presence of potassium carbonate and dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted isoindole derivatives .

Scientific Research Applications

Octahydro-1H-isoindole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Octahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. In the case of its use in medicine, it acts as an intermediate in the synthesis of drugs that modulate enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

    Cis-Octahydroisoindole: Similar in structure but lacks the hydrochloride group.

    Hexahydroisoindoline: Another related compound with a similar bicyclic structure.

Uniqueness

Octahydro-1H-isoindole hydrochloride is unique due to its specific chemical properties and reactivity, which make it a valuable intermediate in the synthesis of various biologically active compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQIZUYXKFTUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694041
Record name Octahydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6949-87-7, 10479-62-6
Record name 6949-87-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octahydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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